Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
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Overview
Description
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester is a complex organic compound with the molecular formula C20H24ClNO2S2 and a molecular weight of 409.9931 . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester involves multiple steps, starting with the preparation of the benzoic acid derivative. The process typically includes:
Chlorination: Introduction of a chlorine atom to the benzoic acid ring.
Thioxomethylation: Addition of the thioxomethyl group to the 3-methyl-2-thienyl moiety.
Amination: Formation of the amino linkage between the thioxomethyl group and the benzoic acid derivative.
Esterification: Final step involves esterification with 2-methyl-1-(1-methylethyl)propyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thioxomethyl group is known to interact with thiol groups in proteins, potentially inhibiting their function. The chlorine atom and the ester group may also play roles in modulating the compound’s activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester can be compared with other benzoic acid derivatives such as:
- Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, ethyl ester.
- Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, methyl ester .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-1-(1-methylethyl)propyl ester group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
CAS No. |
172998-60-6 |
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Molecular Formula |
C20H24ClNO2S2 |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
2,4-dimethylpentan-3-yl 2-chloro-5-[(3-methylthiophene-2-carbothioyl)amino]benzoate |
InChI |
InChI=1S/C20H24ClNO2S2/c1-11(2)17(12(3)4)24-20(23)15-10-14(6-7-16(15)21)22-19(25)18-13(5)8-9-26-18/h6-12,17H,1-5H3,(H,22,25) |
InChI Key |
QMPGAEJMXZSJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C(C)C)C(C)C |
Origin of Product |
United States |
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